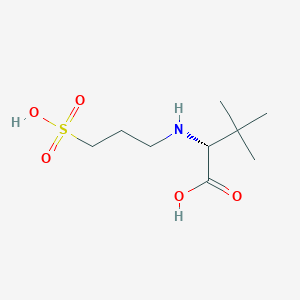
3-Methyl-N-(3-sulfopropyl)-D-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-(3-sulfopropyl)-D-valine is a chemical compound with a unique structure that includes a methyl group, a sulfopropyl group, and a valine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(3-sulfopropyl)-D-valine typically involves the reaction of D-valine with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of D-valine attacks the sulfonic acid derivative, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps such as crystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N-(3-sulfopropyl)-D-valine can undergo various chemical reactions, including:
Oxidation: The sulfopropyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonic acid group.
Substitution: The methyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonated derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Methyl-N-(3-sulfopropyl)-D-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-(3-sulfopropyl)-D-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfopropyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-N-(3-sulfopropyl)-L-valine: A stereoisomer with similar properties but different biological activity.
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline: Another compound with a sulfopropyl group, used in different applications.
Uniqueness
3-Methyl-N-(3-sulfopropyl)-D-valine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
819864-26-1 |
|---|---|
Fórmula molecular |
C9H19NO5S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
(2R)-3,3-dimethyl-2-(3-sulfopropylamino)butanoic acid |
InChI |
InChI=1S/C9H19NO5S/c1-9(2,3)7(8(11)12)10-5-4-6-16(13,14)15/h7,10H,4-6H2,1-3H3,(H,11,12)(H,13,14,15)/t7-/m0/s1 |
Clave InChI |
AQVZYWLVFCWBGO-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)[C@H](C(=O)O)NCCCS(=O)(=O)O |
SMILES canónico |
CC(C)(C)C(C(=O)O)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)
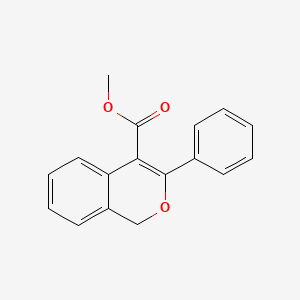
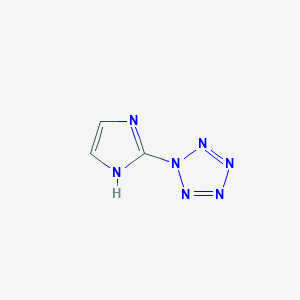


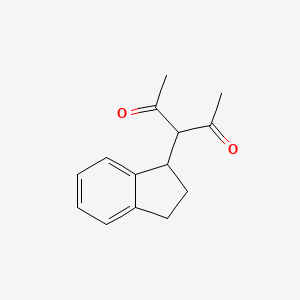
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
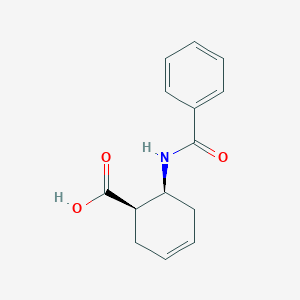
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)

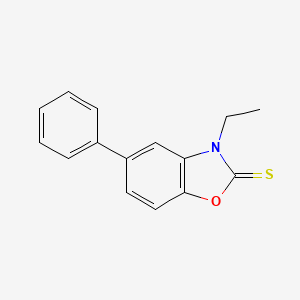
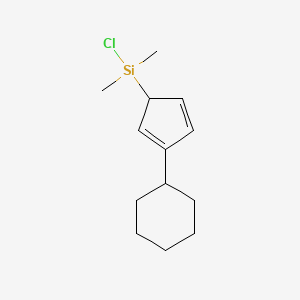
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
